7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. Its unique structure, featuring a quinoline core with a methoxy group at the 7th position and a carboxamide group at the 3rd position, contributes to its varied pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies such as flow chemistry and metal-catalyzed reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Known for its analgesic properties.
Roquinimex (Linomide): Exhibits anti-angiogenic and immunomodulatory activities.
Tasquinimod: An anti-angiogenic agent used in cancer therapy.
Uniqueness
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its potent acetylcholinesterase inhibitory activity, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique methoxy and carboxamide substitutions contribute to its distinct pharmacological profile compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(10(12)14)11(15)13-9(6)5-7/h2-5H,1H3,(H2,12,14)(H,13,15) |
InChI Key |
HNAHEMWZDMJLHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)N |
Origin of Product |
United States |
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